molecular formula C18H21N3O2 B8320910 N-Cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide

N-Cyclopropyl-4-oxazol-5-yl-N-piperidin-4-yl-benzamide

Cat. No. B8320910
M. Wt: 311.4 g/mol
InChI Key: HDWGZHXLJRHQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927726B2

Procedure details

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (6.10 g) is added to a solution of 4-oxazol-5-yl-benzoic acid (3.00 g) and ethyldiisopropylamine (5.56 mL) in N,N-dimethylformamide (50 mL) at room temperature. The solution is stirred for 10 min prior to the addition of 4-cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester (4.57 g). The resulting mixture is kept at room temperature over night. The mixture is treated with activated charcoal and filtered through a pad of basic aluminum oxide. The pad is washed with N,N-dimethylformamide/methanol (9:1) and the combined filtrates are concentrated in vacuo. The residue is dissolved in 1,4-dioxane (35 mL), a 4 M solution of hydrogen chloride in 1,4-dioxane (20 mL) is added and the resulting mixture is stirred at room temperature for 2 h. The solvent is evaporated and the residue is taken up in water. The resulting mixture is washed with dichloromethane, basified with NaOH solution and extracted with dichloromethane.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.[O:23]1[C:27]([C:28]2[CH:36]=[CH:35][C:31]([C:32]([OH:34])=O)=[CH:30][CH:29]=2)=[CH:26][N:25]=[CH:24]1.C(N(C(C)C)C(C)C)C.C(OC([N:53]1[CH2:58][CH2:57][CH:56]([NH:59][CH:60]2[CH2:62][CH2:61]2)[CH2:55][CH2:54]1)=O)(C)(C)C.C>CN(C)C=O>[CH:60]1([N:59]([CH:56]2[CH2:57][CH2:58][NH:53][CH2:54][CH2:55]2)[C:32](=[O:34])[C:31]2[CH:30]=[CH:29][C:28]([C:27]3[O:23][CH:24]=[N:25][CH:26]=3)=[CH:36][CH:35]=2)[CH2:62][CH2:61]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
3 g
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C(=O)O)C=C1
Name
Quantity
5.56 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting mixture is kept at room temperature over night
FILTRATION
Type
FILTRATION
Details
filtered through a pad of basic aluminum oxide
WASH
Type
WASH
Details
The pad is washed with N,N-dimethylformamide/methanol (9:1)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1,4-dioxane (35 mL)
ADDITION
Type
ADDITION
Details
a 4 M solution of hydrogen chloride in 1,4-dioxane (20 mL) is added
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
The resulting mixture is washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(CC1)N(C(C1=CC=C(C=C1)C1=CN=CO1)=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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